molecular formula C15H21N3O4 B2390191 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1448053-03-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No. B2390191
CAS RN: 1448053-03-9
M. Wt: 307.35
InChI Key: WUIORVPFFQMVFK-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.35. The purity is usually 95%.
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Scientific Research Applications

Antibiotics and Antimicrobial Agents

The scaffold of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone has been harnessed for the development of antibiotics. These compounds exhibit promising antibacterial and antimicrobial properties. Researchers have explored their potential as novel agents to combat bacterial infections, especially those caused by drug-resistant strains. The unique structural features of this compound contribute to its effectiveness in inhibiting bacterial growth .

Anti-Alzheimer’s Agents

Studies have revealed that derivatives of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone possess anti-Alzheimer’s activity. These compounds show promise in modulating key pathways associated with neurodegenerative diseases. Researchers are investigating their potential as therapeutic agents to mitigate cognitive decline and enhance neuronal function .

Necroptosis Modulators

Recent research has identified 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl derivatives as potent necroptosis inhibitors. Necroptosis is a regulated form of cell death associated with inflammation and tissue damage. These compounds have demonstrated anti-necroptotic activity in both human and mouse cellular assays. Notably, they exhibit inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis signaling pathways .

Heterogeneous Catalysts

Silica gel-bound copper(II)–enaminone complexes derived from this compound have been investigated as heterogeneous catalysts. Specifically, they are employed in azomethine imine-alkyne cycloadditions (CuAIAC). Although reusability remains a challenge, these catalysts show promise for synthesizing 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which have diverse applications in organic synthesis .

Medicinal Chemistry Intermediates

The compound serves as an intermediate in the synthesis of various bioactive molecules relevant to medicinal chemistry. Researchers have utilized it as a building block to create structurally diverse compounds with potential therapeutic applications. These derivatives may target specific diseases or biological pathways, making them valuable tools for drug discovery .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-14(2)21-9-15(10-22-14)7-17(8-15)13(19)11-6-12-18(16-11)4-3-5-20-12/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIORVPFFQMVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NN4CCCOC4=C3)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

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